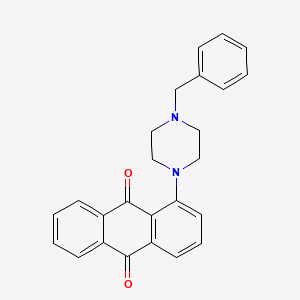

1-(4-benzyl-1-piperazinyl)anthra-9,10-quinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction 1-(4-benzyl-1-piperazinyl)anthra-9,10-quinone is a chemical compound related to anthraquinones, a class known for various applications, including dyes and medicinal uses. This specific compound, however, has unique properties and applications.

Synthesis Analysis The synthesis of similar anthraquinone derivatives involves various methods. For instance, 1-amino-2-(3-hydroxyalk-1-ynyl)-9,10-anthraquinones undergo cyclization when heated in piperidine, leading to different derivatives (Barabanov et al., 2001). Similarly, 9,10-dimethoxy-2-methyl-1,4-anthraquinone, an unusual quinone, was synthesized from p-benzoquinone through a five-step process, indicating the complexity of synthesizing such compounds (Mal & Ray, 2008).

Molecular Structure Analysis The molecular structure of anthraquinone derivatives can vary significantly. The introduction of heteroatoms into the anthracene-9,10-dione chromophore, for example, affects the compound's properties and interactions, as seen in studies of DNA binding and cytotoxic activity (Gandolfi et al., 1995).

Chemical Reactions and Properties Anthraquinone derivatives react differently depending on the substituents and conditions. For instance, the electrochemical synthesis of new arylthiobenzazoles from related compounds demonstrates the versatility in chemical reactions of anthraquinone derivatives (Amani & Nematollahi, 2012).

Physical Properties Analysis The physical properties of anthraquinone derivatives like 1-(4-benzyl-1-piperazinyl)anthra-9,10-quinone can be inferred from similar compounds. For example, the study on the electrochemical oxidation of 4-(piperazin-1-yl)phenols indicates specific electrochemical behaviors, which can be crucial in understanding the physical properties of such compounds (Amani, Khazalpour, & Nematollahi, 2012).

Scientific Research Applications

Anthraquinones and Their Derivatives

Anthraquinones and their derivatives are a significant group of quinoid compounds with about 700 molecules described. They are recognized for their applications in industries such as pharmaceuticals, clothes dyeing, and food colorants due to their chemical diversity and biological activities. The effects of anthraquinones, positive or negative, are attributed to the 9,10-anthracenedione structure and its substituents, which are still under active investigation. Marine microorganisms, in particular, have been identified as producers of structurally unique anthraquinones, suggesting their potential as sources of therapeutic drugs or daily additives (Fouillaud et al., 2016).

Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs)

OPAHs, including anthraquinones, exhibit more toxicity than their PAH counterparts. Studies have shown that derivatives like 1,4-naphthoquinone and 1,2-naphthoquinone demonstrate strong genotoxicity, cytotoxicity, and developmental toxicity. This suggests the importance of understanding the toxicological profiles of these compounds when considering their applications (Ma & Wu, 2022).

Quinone Antibiotics and Cancer Treatment

The review of quinone antibiotics, including anthraquinones, has revealed their potential in treating malignant diseases. Despite the common quinone moiety, these antibiotics do not share a common mechanism of action. Instead, they induce a variety of chemical lesions on nucleic acids, their principal cell targets. This diversity in action underscores the potential of anthraquinones and related compounds in developing new treatments for cancer (Lown, 2004).

Biosynthetic Anthracyclines

Anthraquinones are closely related to anthracyclines, a family of compounds produced by microorganisms of the Streptomyces genus. These compounds are crucial in the treatment of human cancer, highlighting the significance of the anthraquinone structure in medical research (Arcamone & Cassinelli, 1998).

Synthesis of Anthraquinone-based Electroactive Polymers

Anthraquinone derivatives have been explored for their applications in energy storage systems due to their conducting properties. The synthesis and electrochemical properties of anthraquinone-based polymers suggest their potential use in technologies such as solar cells and biomedical equipment (Zarren, Nisar, & Sher, 2019).

properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)anthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-24-19-9-4-5-10-20(19)25(29)23-21(24)11-6-12-22(23)27-15-13-26(14-16-27)17-18-7-2-1-3-8-18/h1-12H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWDECXWVMFELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Phenylmethyl)piperazin-1-yl]anthracene-9,10-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)

![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)

![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)

![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)

![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)